(2S,3S)-2-[(6-Chloropyridine-2-carbonyl)amino]-3-methylpentanoic acid
Description
Properties
IUPAC Name |
(2S,3S)-2-[(6-chloropyridine-2-carbonyl)amino]-3-methylpentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O3/c1-3-7(2)10(12(17)18)15-11(16)8-5-4-6-9(13)14-8/h4-7,10H,3H2,1-2H3,(H,15,16)(H,17,18)/t7-,10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWOPXLWLTHJUMJ-XVKPBYJWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C1=NC(=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)C1=NC(=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2S,3S)-2-[(6-Chloropyridine-2-carbonyl)amino]-3-methylpentanoic acid is a compound of interest due to its potential therapeutic applications, particularly in oncology. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various studies, and potential clinical implications.
The compound functions primarily as an indoleamine 2,3-dioxygenase (IDO) inhibitor , which plays a crucial role in the metabolism of tryptophan. By inhibiting IDO, the compound can potentially alter immune responses and inhibit tumor growth. This mechanism is particularly relevant in cancer therapy, where modulation of the immune system can enhance anti-tumor effects.
In Vitro Studies
- Cytotoxicity Assays :
- Mechanistic Insights :
Case Studies
- A notable case study involved the administration of this compound in animal models bearing tumors. Results indicated that treatment led to a reduction in tumor size and improved survival rates compared to control groups receiving no treatment or a placebo .
Efficacy and Safety Profile
| Study Type | Efficacy Observed | Safety Concerns |
|---|---|---|
| In Vitro | Significant cytotoxicity | Moderate toxicity at high doses |
| In Vivo | Tumor size reduction | No severe adverse effects reported |
| Clinical Trials | Pending | Ongoing assessments required |
Antitumor Activity
The antitumor activity of this compound is attributed not only to its direct cytotoxic effects but also to its immunomodulatory properties. By enhancing T-cell responses and reducing tumor-induced immunosuppression, this compound may provide a dual approach to cancer therapy .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Variations
Acyl Group Modifications
- Chloropyridine vs. Chloroacetyl/Iodoacetyl Groups: The target compound’s 6-chloropyridine-2-carbonyl group distinguishes it from analogs like (2S,3S)-2-[(chloroacetyl)amino]-3-methylpentanoic acid (12ae) and methyl esters (6aa, 6ab) in –2.
Ester vs. Acid Forms
Methyl ester derivatives (e.g., 6aa, 6ab) are liquid or oily (e.g., 6ab: orange oil), while carboxylic acid forms (e.g., 12ae) are solids with higher melting points (143–145°C for 6ae). This suggests esterification improves solubility in organic solvents but reduces crystallinity .
Stereochemical Differences
Compounds like (2S,3R)-2-(4-methoxyphenylsulfonamido)-3-methylpentanoic acid () highlight how stereochemical variations at the 3-position (R vs. S) alter molecular conformation and likely biological activity .
Physicochemical Properties
Melting Points and Solubility
- Chloropyridine derivatives (e.g., 2-Chloro-6-methylpyrimidine-4-carboxylic acid, ) typically exhibit higher melting points (>150°C) due to aromatic stacking, whereas aliphatic acylated analogs (e.g., 6ae) melt at 143–145°C .
- Methyl esters (6ab: orange oil) are more lipophilic than carboxylic acids, impacting bioavailability and formulation .
Spectroscopic Data
- 1H NMR : The chloropyridine group in the target compound would show distinct aromatic protons (δ 7.5–8.5 ppm), absent in chloroacetyl analogs (δ 3.8–4.2 ppm for CH2Cl) .
- HRMS : Molecular ion peaks for chloropyridine derivatives are expected at higher m/z values due to the aromatic moiety’s mass contribution .
Data Tables for Key Comparisons
Table 1: Substituent Impact on Physicochemical Properties
| Compound | Acyl Group | Melting Point (°C) | Solubility | Bioactivity Hypothesis |
|---|---|---|---|---|
| Target Compound | 6-Chloropyridine-2-carbonyl | N/A* | Moderate (aqueous) | Enzyme inhibition |
| (2S,3S)-2-[(Chloroacetyl)amino]-3-methylpentanoic acid (12ae) | Chloroacetyl | 143–145 | High (polar solvents) | Prodrug potential |
| Methyl (2S,3S)-2-[(iodoacetyl)amino]-3-methylpentanoate (6aa) | Iodoacetyl | N/A (solid) | Low (organic) | Radiolabeling applications |
*Data inferred from analogs in –2.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
